(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
(1R,5R)-1-propan-2-yl-3-azabicyclo[310]hexane-2,4-dione is a bicyclic compound with a unique structure that includes an azabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions. For example, the reaction might involve the use of a strong base to induce cyclization, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound might inhibit or activate certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- (1R,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Uniqueness
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substituents and the resulting chemical properties. These differences can lead to variations in reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-4(2)8-3-5(8)6(10)9-7(8)11/h4-5H,3H2,1-2H3,(H,9,10,11)/t5-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCAASYDQOKAL-YLWLKBPMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12C[C@H]1C(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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